REACTION_CXSMILES
|
[C:1](OC(=NC1CCCCC1)NC1CCCCC1)([CH3:4])([CH3:3])[CH3:2].[Cl:21][C:22]1[CH:27]=[C:26]([CH2:28][C:29]([OH:31])=[O:30])[CH:25]=[CH:24][N:23]=1>C(Cl)Cl>[Cl:21][C:22]1[CH:27]=[C:26]([CH2:28][C:29]([O:31][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:30])[CH:25]=[CH:24][N:23]=1
|
Name
|
2-tert-butyl-1,3-dicyclohexylisourea
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1CCCCC1)=NC1CCCCC1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)CC(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with DCM (5 ml) and saturated sodium bicarbonate solution (10 ml)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)CC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |